molecular formula C8H6F5N B1323137 3-(1,1,2,2,2-Pentafluoroethyl)aniline CAS No. 710-74-7

3-(1,1,2,2,2-Pentafluoroethyl)aniline

Cat. No.: B1323137
CAS No.: 710-74-7
M. Wt: 211.13 g/mol
InChI Key: ABJVXSCTJMFIEM-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)aniline is a useful research compound. Its molecular formula is C8H6F5N and its molecular weight is 211.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical CO2 Reduction

    • A study by Talukdar et al. (2020) explored rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality, including anilines, as electrocatalysts for carbon dioxide (CO2) reduction. These catalysts showed high efficiency and turnover frequencies in converting CO2 to carbon monoxide, demonstrating the potential application of aniline derivatives in CO2 reduction processes (Talukdar et al., 2020).
  • Spectroscopic and Quantum Chemical Studies

    • Anilines, such as trifluoromethyl)aniline, have been studied for their vibrational, structural, thermodynamic, and electronic properties. Arjunan et al. (2011) conducted extensive research on the vibrational and electronic properties of trifluoromethyl anilines, highlighting their significance in understanding molecular structures and interactions (Arjunan, Rani, & Mohan, 2011).
  • Electrophilic Aromatic Fluorination

    • Anilines are key substrates in electrophilic aromatic fluorination processes. A study by Alric et al. (2005) focused on the meta-directed fluorination of anilines, demonstrating the influence of electron-donating substituents on the regioselectivity of fluorination (Alric, Marquet, Billard, & Langlois, 2005).
  • Synthesis of Novel Compounds

  • Polymerization and Material Science

    • The polymerization of anilines and their application in materials science has been investigated. For example, Kloeppner et al. (2000) studied the surface behavior and polymerization of substituted anilines at the air−aqueous interface, contributing to the development of materials with specific surface properties (Kloeppner, Batten, & Duran, 2000).

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVXSCTJMFIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631330
Record name 3-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-74-7
Record name 3-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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